1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid)
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Overview
Description
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol; bis(methanesulfonic acid) is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The amino group in the azetidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of both an azetidine ring and a tertiary alcohol group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C9H24N2O7S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H16N2O.2CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;2*1-5(2,3)4/h6,10H,3-5,8H2,1-2H3;2*1H3,(H,2,3,4) |
InChI Key |
IPNHSBKLQYISEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CC(C1)N)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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